

Application Note: Spectrophotometric Measurement of Protease Activity Using a Chromogenic Substrate

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Compound of Interest

Compound Name: AAA-pNA
Cat. No.: B12382987

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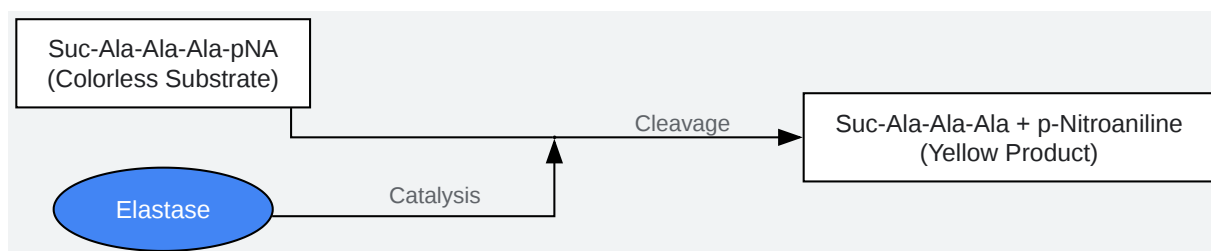
Topic: Spectrophotometric Measurement of p-Nitroaniline Release from N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of protease activity is fundamental in various fields, including biochemistry, drug discovery, and diagnostics. A common method involves the use of chromogenic substrates that release a colored product upon enzymatic cleavage. N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA) is a well-established chromogenic substrate specifically for the serine protease, elastase.^{[1][2][3]}

In this assay, elastase hydrolyzes the amide bond between the tripeptide (Ala-Ala-Ala) and p-nitroaniline (pNA). The substrate, Suc-Ala₃-pNA, is colorless. However, the released pNA molecule has a distinct yellow color and exhibits strong absorbance at 405-410 nm.^{[1][4]} The rate of pNA formation, measured as an increase in absorbance over time, is directly proportional to the elastase activity in the sample.^[5] This application note provides a detailed protocol for measuring elastase activity using Suc-Ala₃-pNA and a spectrophotometer or microplate reader.



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Caption: Enzymatic cleavage of Suc-Ala₃-pNA by elastase to release the chromophore p-nitroaniline.

Materials and Methods

Required Equipment and Reagents

Category	Item
Equipment	Spectrophotometer or microplate reader capable of reading at 410 nm
	Temperature-controlled incubation chamber (25°C or 37°C)
	Calibrated pipettes and sterile tips
	96-well clear, flat-bottom microplates or quartz cuvettes
	Vortex mixer and microcentrifuge
Reagents	N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala ₃ -pNA)
	Elastase (e.g., from porcine pancreas) as a positive control/standard
	p-Nitroaniline (pNA) for standard curve generation
	Trizma® base (Tris)
	Hydrochloric Acid (HCl) for pH adjustment
	Dimethyl sulfoxide (DMSO), if needed for substrate solubilization
	Ultrapure water

Reagent Preparation

- Assay Buffer (100 mM Tris-HCl, pH 8.0):
 - Dissolve 12.1 g of Trizma® base in 900 mL of ultrapure water.
 - Adjust the pH to 8.0 at 25°C using 1 M HCl.[\[1\]](#)
 - Add ultrapure water to a final volume of 1 L.

- Store at 4°C.
- Substrate Stock Solution (100 mM Suc-Ala₃-pNA):
 - Dissolve the required amount of Suc-Ala₃-pNA in DMSO to make a 100 mM stock solution.
 - Note: The substrate may require warming to fully dissolve.[5] Store aliquots at -20°C.
- pNA Standard Stock Solution (10 mM):
 - Dissolve 13.8 mg of p-nitroaniline in 10 mL of DMSO.
 - Store this stock solution in the dark at 4°C.
- Enzyme Solution:
 - Immediately before use, prepare a solution of elastase in cold (4°C) Assay Buffer to a working concentration (e.g., 0.2–0.5 units/mL).[1] Keep the solution on ice.

Experimental Protocols

Protocol 1: Generation of a p-Nitroaniline (pNA) Standard Curve

A standard curve is essential to convert absorbance values (OD) into the molar amount of pNA released.

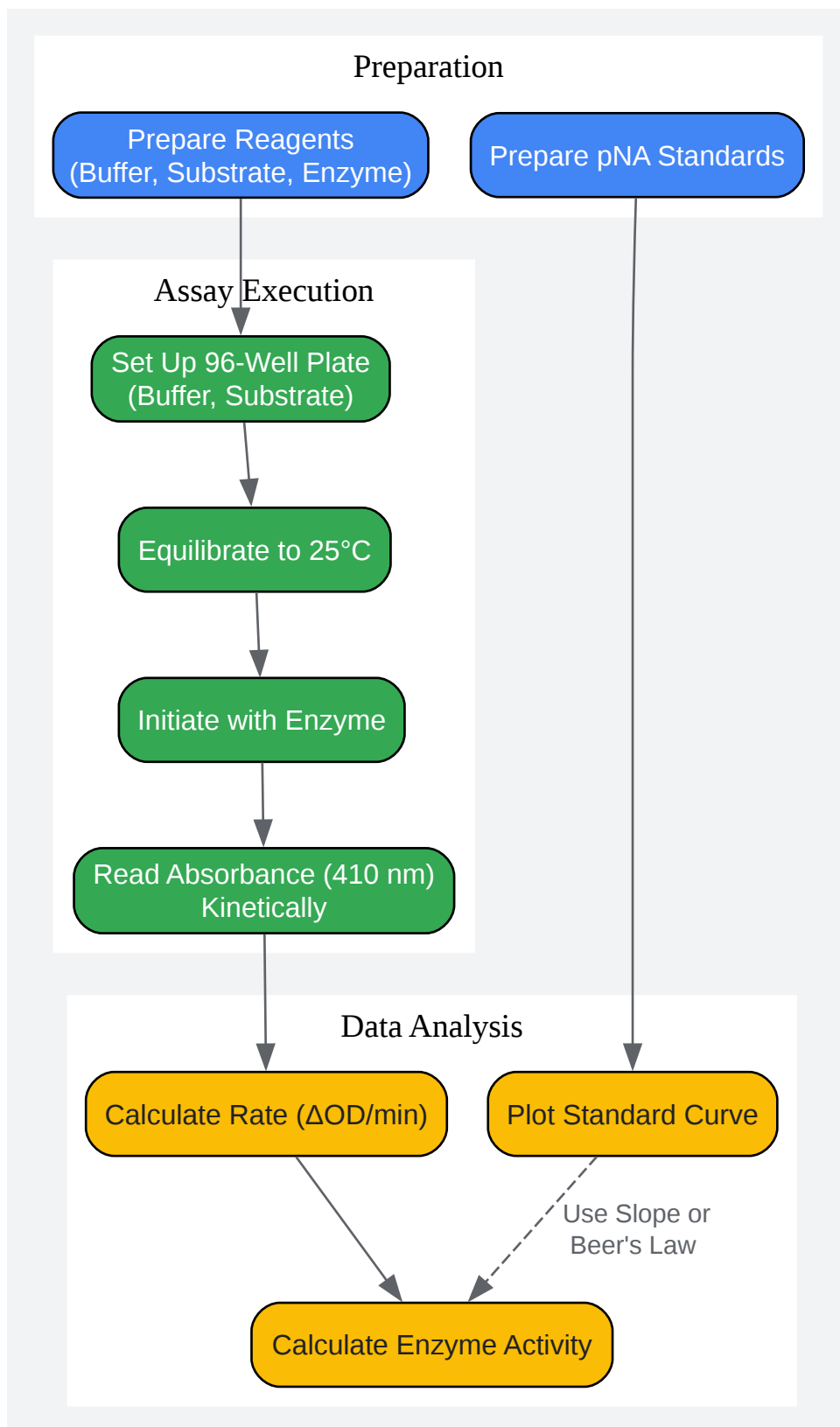
- Prepare a series of dilutions of the 10 mM pNA Standard Stock Solution in Assay Buffer as described in the table below.
- Add 200 μ L of each standard dilution to separate wells of a 96-well plate.
- Include a blank well containing 200 μ L of Assay Buffer only.
- Measure the absorbance at 410 nm.
- Subtract the absorbance of the blank from all other readings.

- Plot the corrected absorbance (OD₄₁₀) versus the concentration of pNA (μM) and perform a linear regression to obtain the slope.

Final pNA Conc. (μM)	10 mM pNA Stock (μL)	Assay Buffer (μL)	Total Volume (μL)
0	0	1000	1000
25	2.5	997.5	1000
50	5	995	1000
100	10	990	1000
150	15	985	1000
200	20	980	1000
250	25	975	1000

Protocol 2: Kinetic Assay of Elastase Activity

This protocol is designed for a 96-well plate format with a final reaction volume of 200 μL.



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Caption: General experimental workflow for the kinetic protease assay.

- **Reaction Setup:** For each sample, blank, and control, prepare wells as described in the table below. It is recommended to perform all measurements in triplicate.

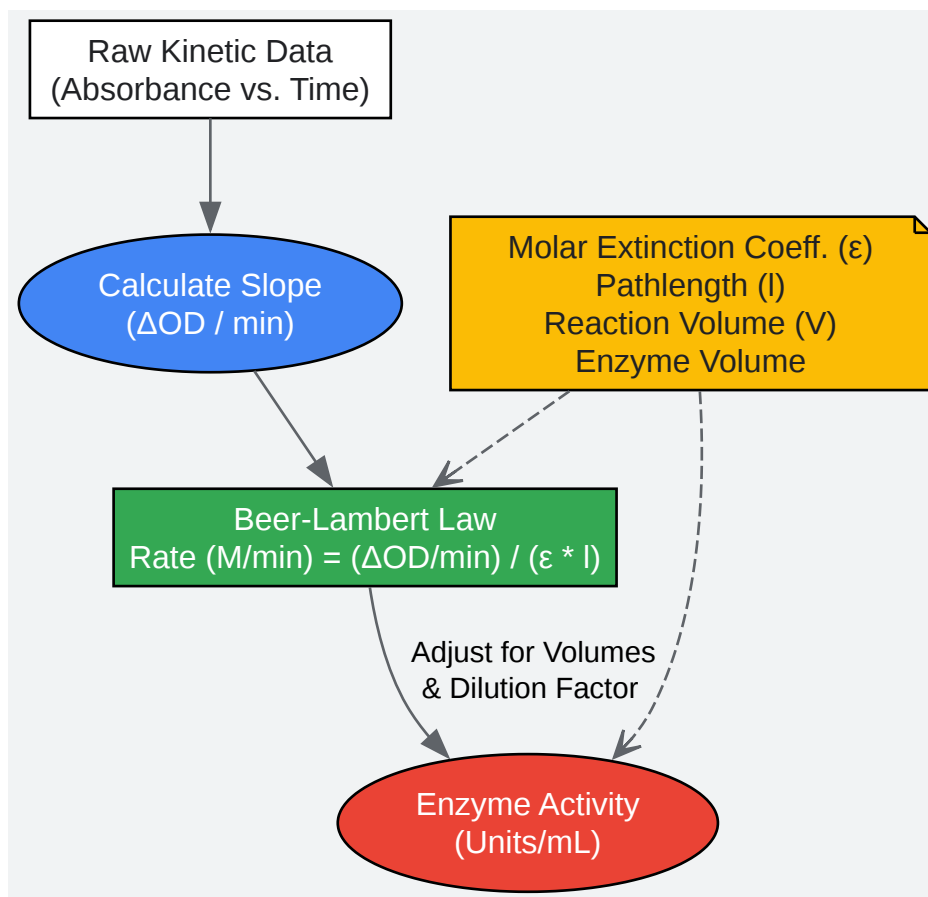
Component	Sample Well (μL)	Substrate Blank (μL)	Positive Control (μL)
Assay Buffer	170	180	170
Test Sample	20	0	0
Positive Control Enzyme	0	0	20
Assay Buffer	0	20	0
Sub-Total Volume	190	200	190

- **Substrate Preparation:** Prepare a working solution of Suc-Ala₃-pNA by diluting the stock solution in Assay Buffer to a final concentration of 2 mM. For a final assay concentration of 0.2 mM, you will add 10 μL of a 4 mM working solution (or 20 μL of a 2 mM solution, adjusting buffer volumes accordingly). The final substrate concentration should be optimized based on the enzyme's Michaelis-Menten constant (K_m).
- **Initiate Reaction:**
 - Pre-incubate the microplate with the components from Step 1 at the desired temperature (e.g., 25°C) for 5 minutes.[\[1\]](#)
 - To initiate the reaction, add 10 μL of the 4 mM Suc-Ala₃-pNA working solution to the Sample and Positive Control wells. Do not add substrate to the Substrate Blank well.
 - Mix the contents of the wells immediately, avoiding bubbles.
- **Measure Absorbance:**
 - Immediately place the plate in the spectrophotometer.
 - Record the absorbance at 410 nm every minute for 10-20 minutes.[\[1\]](#)[\[3\]](#)

Data Analysis and Calculations

The rate of the enzymatic reaction is determined from the linear portion of the absorbance vs. time plot.

- Calculate the Rate of Absorbance Change ($\Delta OD/\text{min}$):
 - For each well, plot OD_{410} against time (in minutes).
 - Determine the slope of the initial, linear phase of this curve. This slope is your reaction rate in $\Delta OD/\text{min}$.
 - Subtract the rate of the substrate blank (which accounts for any non-enzymatic hydrolysis) from the rates of the sample and positive control wells.
- Calculate Enzyme Activity: The activity can be calculated using the Beer-Lambert law: $A = \epsilon cl$
 - A = Absorbance (dimensionless)
 - ϵ = Molar extinction coefficient for pNA at 410 nm = $8,800 \text{ M}^{-1}\text{cm}^{-1}$ [3]
 - c = Concentration of pNA (mol/L or M)
 - l = Path length of the cuvette or well (cm). For a 96-well plate with 200 μL , this is typically ~0.5-0.6 cm. It must be determined empirically or provided by the manufacturer. For a standard 1 cm cuvette, $l=1$.



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Caption: Logical flow for calculating enzyme activity from raw absorbance data.

Calculation Formula:

$$\text{Activity } (\mu\text{mol}/\text{min}/\text{mL} \text{ or } \text{U}/\text{mL}) = [(\Delta\text{OD}/\text{min}) * V_{\text{total}}] / [\epsilon * l * V_{\text{enzyme}}]$$

- $\Delta\text{OD}/\text{min}$: Rate of absorbance change (corrected for blank).
- V_{total} : Total volume of the assay in μL (e.g., 200 μL).
- ϵ : Molar extinction coefficient in $\mu\text{M}^{-1}\text{cm}^{-1}$ (8.8 $\mu\text{M}^{-1}\text{cm}^{-1}$).
- l : Path length in cm.
- V_{enzyme} : Volume of the enzyme sample added in μL (e.g., 20 μL).

Unit Definition: One unit of elastase activity is defined as the amount of enzyme that hydrolyzes 1.0 μmole of Suc-Ala₃-pNA per minute at a specific pH and temperature (e.g., pH 8.0 at 25°C).

[1]

Expected Results

The pNA standard curve should yield a linear plot with an R^2 value > 0.99 . The kinetic assay should show a time-dependent increase in absorbance for wells containing active enzyme. The rate should be linear for the initial phase of the reaction before substrate depletion or product inhibition occurs.

Sample Data: pNA Standard Curve

pNA Conc. (μM)	Avg. Corrected OD ₄₁₀
0	0.000
25	0.121
50	0.245
100	0.488
150	0.730
200	0.975

This data can be used to generate a standard curve to directly determine the concentration of pNA released in the enzymatic assay.

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References

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